molecular formula C22H18N6O3 B7463851 N-(1-butyl-3-cyanopyrrolo[3,2-b]quinoxalin-2-yl)-3-nitrobenzamide

N-(1-butyl-3-cyanopyrrolo[3,2-b]quinoxalin-2-yl)-3-nitrobenzamide

Cat. No. B7463851
M. Wt: 414.4 g/mol
InChI Key: AQTNAEIBDCJDEZ-UHFFFAOYSA-N
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Description

N-(1-butyl-3-cyanopyrrolo[3,2-b]quinoxalin-2-yl)-3-nitrobenzamide is a chemical compound that has gained significant attention in the scientific research community due to its potential applications in various fields. This compound is also known as BCQ or quinoxaline derivative and has a molecular formula of C24H20N6O3.

Mechanism of Action

The mechanism of action of N-(1-butyl-3-cyanopyrrolo[3,2-b]quinoxalin-2-yl)-3-nitrobenzamide involves the inhibition of various cellular pathways. This compound has been shown to inhibit the activity of various enzymes such as caspases, kinases, and proteases, which are involved in cellular signaling pathways. Additionally, this compound has been shown to disrupt the cell membrane of bacteria, leading to cell death.
Biochemical and Physiological Effects:
N-(1-butyl-3-cyanopyrrolo[3,2-b]quinoxalin-2-yl)-3-nitrobenzamide has various biochemical and physiological effects, depending on the application. In cancer research, this compound induces apoptosis in cancer cells, leading to cell death. In neurological research, this compound inhibits the aggregation of amyloid beta peptides, which prevents the formation of plaques in the brain. In antibacterial research, this compound disrupts the cell membrane of bacteria, leading to cell death.

Advantages and Limitations for Lab Experiments

The advantages of using N-(1-butyl-3-cyanopyrrolo[3,2-b]quinoxalin-2-yl)-3-nitrobenzamide in lab experiments include its potent activity against various cellular pathways and its potential applications in various fields of scientific research. The limitations of using this compound include its complex synthesis method, which requires the use of various reagents and catalysts, and its potential toxicity to living organisms.

Future Directions

There are various future directions for the research and development of N-(1-butyl-3-cyanopyrrolo[3,2-b]quinoxalin-2-yl)-3-nitrobenzamide. Some of the future directions include:
1. Development of Novel Derivatives: Researchers can develop novel derivatives of N-(1-butyl-3-cyanopyrrolo[3,2-b]quinoxalin-2-yl)-3-nitrobenzamide with improved activity and reduced toxicity.
2. Clinical Trials: Researchers can conduct clinical trials to evaluate the safety and efficacy of N-(1-butyl-3-cyanopyrrolo[3,2-b]quinoxalin-2-yl)-3-nitrobenzamide in humans.
3. Application in Agriculture: N-(1-butyl-3-cyanopyrrolo[3,2-b]quinoxalin-2-yl)-3-nitrobenzamide has potential applications in agriculture as a pesticide or herbicide.
4. Application in Material Science: N-(1-butyl-3-cyanopyrrolo[3,2-b]quinoxalin-2-yl)-3-nitrobenzamide has potential applications in material science as a building block for the synthesis of novel materials.
Conclusion:
N-(1-butyl-3-cyanopyrrolo[3,2-b]quinoxalin-2-yl)-3-nitrobenzamide is a chemical compound with potential applications in various fields of scientific research. The synthesis of this compound involves a multi-step process that requires the use of various reagents and catalysts. The mechanism of action of this compound involves the inhibition of various cellular pathways. This compound has various biochemical and physiological effects, depending on the application. The advantages of using this compound in lab experiments include its potent activity against various cellular pathways and its potential applications in various fields of scientific research. The limitations of using this compound include its complex synthesis method and potential toxicity to living organisms. There are various future directions for the research and development of N-(1-butyl-3-cyanopyrrolo[3,2-b]quinoxalin-2-yl)-3-nitrobenzamide, including the development of novel derivatives, conducting clinical trials, and exploring its potential applications in agriculture and material science.

Synthesis Methods

The synthesis of N-(1-butyl-3-cyanopyrrolo[3,2-b]quinoxalin-2-yl)-3-nitrobenzamide involves a multi-step process that requires the use of various reagents and catalysts. The first step involves the synthesis of 3-nitrobenzamide by reacting 3-nitrobenzoic acid with thionyl chloride. The second step involves the synthesis of 1-butyl-3-cyanopyrrolo[3,2-b]quinoxaline-2-carboxylic acid by reacting 2-aminopyrrole with 2-cyanobenzoic acid in the presence of a catalyst. The final step involves the condensation of 3-nitrobenzamide and 1-butyl-3-cyanopyrrolo[3,2-b]quinoxaline-2-carboxylic acid to form N-(1-butyl-3-cyanopyrrolo[3,2-b]quinoxalin-2-yl)-3-nitrobenzamide.

Scientific Research Applications

N-(1-butyl-3-cyanopyrrolo[3,2-b]quinoxalin-2-yl)-3-nitrobenzamide has potential applications in various fields of scientific research. Some of the applications include:
1. Cancer Research: N-(1-butyl-3-cyanopyrrolo[3,2-b]quinoxalin-2-yl)-3-nitrobenzamide has shown promising results in inhibiting the growth of cancer cells in vitro. This compound has been shown to induce apoptosis in cancer cells by activating the caspase pathway.
2. Neurological Research: N-(1-butyl-3-cyanopyrrolo[3,2-b]quinoxalin-2-yl)-3-nitrobenzamide has potential applications in the treatment of neurological disorders such as Alzheimer's disease and Parkinson's disease. This compound has been shown to inhibit the aggregation of amyloid beta peptides, which are responsible for the formation of plaques in the brain.
3. Antibacterial Research: N-(1-butyl-3-cyanopyrrolo[3,2-b]quinoxalin-2-yl)-3-nitrobenzamide has been shown to have antibacterial properties against various bacterial strains. This compound has been shown to inhibit the growth of bacteria by disrupting the bacterial cell membrane.

properties

IUPAC Name

N-(1-butyl-3-cyanopyrrolo[3,2-b]quinoxalin-2-yl)-3-nitrobenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H18N6O3/c1-2-3-11-27-20(26-22(29)14-7-6-8-15(12-14)28(30)31)16(13-23)19-21(27)25-18-10-5-4-9-17(18)24-19/h4-10,12H,2-3,11H2,1H3,(H,26,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AQTNAEIBDCJDEZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCN1C(=C(C2=NC3=CC=CC=C3N=C21)C#N)NC(=O)C4=CC(=CC=C4)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H18N6O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

414.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(1-butyl-3-cyanopyrrolo[3,2-b]quinoxalin-2-yl)-3-nitrobenzamide

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